

An In-Depth Technical Guide to 2-Chloro-4,5-difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Chloro-4,5-difluorobenzenesulfonamide
CAS No.:	287172-64-9
Cat. No.:	B1598153

[Get Quote](#)

This guide provides a comprehensive technical overview of **2-Chloro-4,5-difluorobenzenesulfonamide**, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core identification, synthesis, rigorous analytical characterization, potential applications, and essential safety protocols, grounding our discussion in established scientific principles.

Core Identification and Physicochemical Properties

2-Chloro-4,5-difluorobenzenesulfonamide is a substituted aromatic sulfonamide. The presence of chlorine and fluorine atoms on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry. While a specific CAS number for this exact sulfonamide is not readily found in major public databases, its identity is unequivocally established through its synthesis from its sulfonyl chloride precursor and subsequent analytical characterization. For the purpose of this guide, we will refer to its direct precursor for database tracking.

Table 1: Compound Identification

Identifier	Data	Source / Precursor
IUPAC Name	2-Chloro-4,5-difluorobenzenesulfonamide	-
Molecular Formula	C ₆ H ₄ ClF ₂ NO ₂ S	-
Molecular Weight	227.62 g/mol	-
Precursor CAS No.	67475-58-5	2-Chloro-4,5-difluorobenzenesulfonyl chloride[1]

Table 2: Physicochemical Properties (Predicted)

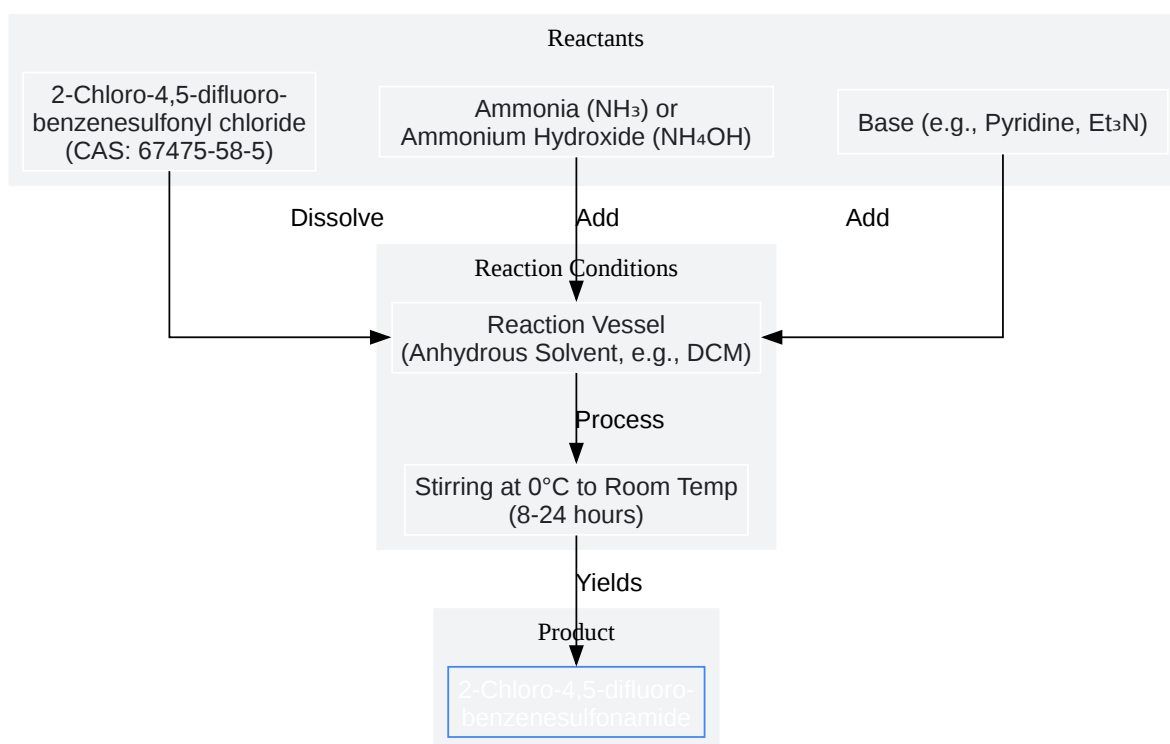
Property	Value	Notes
Appearance	White to off-white solid	Based on typical aromatic sulfonamides.
Solubility	Soluble in DMSO, DMF, and other polar organic solvents. Low solubility in water.	Typical for this class of compounds.[2]
Melting Point	Not available	Expected to be a crystalline solid with a defined melting point.

Synthesis Pathway and Mechanistic Rationale

The most direct and industrially relevant synthesis of **2-Chloro-4,5-difluorobenzenesulfonamide** involves the reaction of its corresponding sulfonyl chloride with an ammonia source. This is a classic nucleophilic acyl substitution-type reaction at a sulfur center.

Causality of the Synthesis: The sulfur atom in 2-chloro-4,5-difluorobenzenesulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the substituted aromatic ring. Ammonia (or ammonium hydroxide) serves as a potent nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic

sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is expelled as a leaving group, and a proton is lost from the nitrogen atom, yielding the stable sulfonamide product and hydrochloric acid, which is neutralized by a base.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Chloro-4,5-difluorobenzenesulfonamide**.

Experimental Protocol: Synthesis

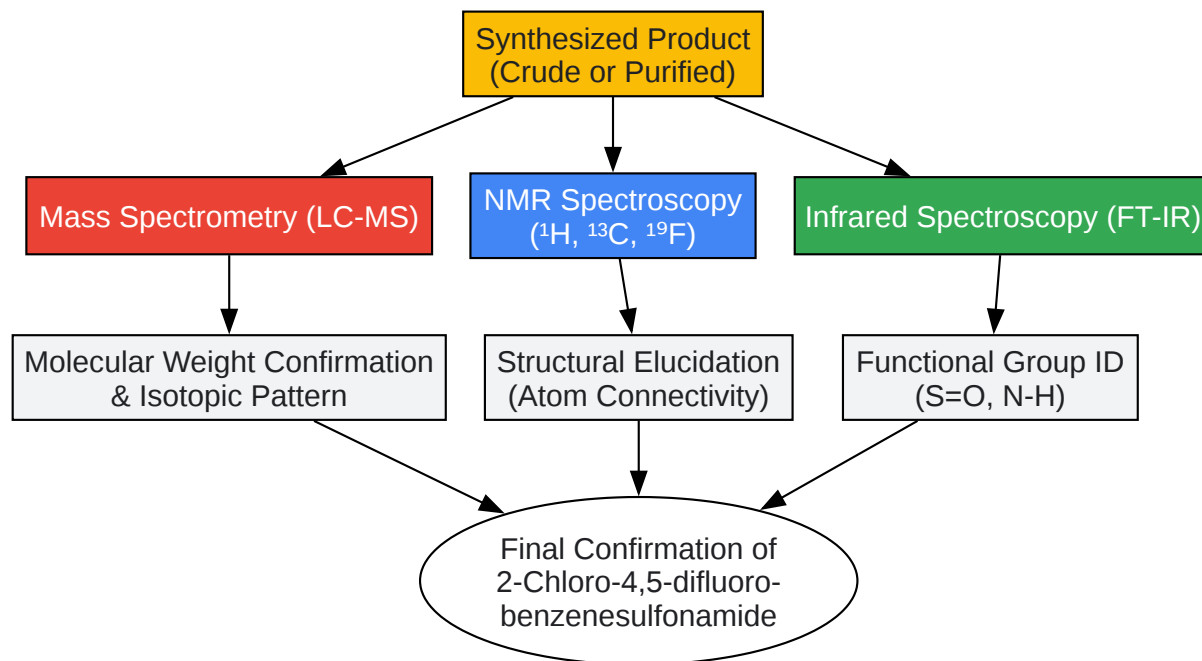
This protocol is a representative procedure based on standard amination of sulfonyl chlorides.

[3]

- **Preparation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen), dissolve ammonium hydroxide (2.0 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Reactant Addition:** Cool the solution to 0°C in an ice bath. Dissolve 2-Chloro-4,5-difluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred ammonia solution over 20-30 minutes.
- **Reaction:** Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
- **Workup:** Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or flash column chromatography to yield pure **2-Chloro-4,5-difluorobenzenesulfonamide**.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized compound. This self-validating system ensures scientific integrity.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for analytical validation.

Mass Spectrometry (MS)

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of the compound. For halogenated compounds, MS is particularly powerful as it reveals a characteristic isotopic pattern. Chlorine has two stable isotopes, ^{35}Cl and ^{37}Cl , in an approximate natural abundance of 3:1.^{[4][5]} This results in a molecular ion peak (M) and a second peak at two mass units higher (M+2) with an intensity ratio of roughly 3:1, providing definitive evidence for the presence of a single chlorine atom.

Protocol: LC-MS Analysis

- Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 10-20 $\mu\text{g/mL}$ with the initial mobile phase.
- LC Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate at 5% B.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 1-5 μ L.
- MS Conditions (Electrospray Ionization - ESI):
 - Polarity: Positive and Negative modes.
 - Scan Range: 50-500 m/z.
 - Expected Ions:
 - Positive Mode ($[M+H]^+$): $C_6H_5ClF_2NO_2S^+$ at m/z 228.6.
 - Negative Mode ($[M-H]^-$): $C_6H_3ClF_2NO_2S^-$ at m/z 226.6.
 - Data Interpretation: Look for the molecular ion peaks in both modes. Crucially, verify the presence of the M and M+2 peaks (e.g., at m/z 228.6 and 230.6 in positive mode) in a ~3:1 intensity ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of the molecule by probing the magnetic properties of atomic nuclei. 1H NMR identifies the number and environment of hydrogen atoms, ^{13}C NMR shows the carbon skeleton, and ^{19}F NMR is essential for fluorine-containing compounds.[6] Couplings between these nuclei (H-H, C-H, H-F, C-F) are critical for establishing connectivity.[7]

Protocol: NMR Sample Preparation and Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a standard 5 mm NMR tube. DMSO- d_6 is often preferred for sulfonamides as it helps in observing the exchangeable N-H protons.
- **Data Acquisition:** Acquire 1H , ^{13}C , and ^{19}F spectra on a 400 MHz or higher spectrometer. 2D experiments like COSY (1H - 1H correlation) and HSQC/HMBC (1H - ^{13}C correlation) may be necessary for unambiguous assignment.
- **Expected Spectral Features:**
 - 1H NMR:
 - **Aromatic Protons (2H):** Two signals in the aromatic region (~7.5-8.5 ppm). Each signal will appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the other aromatic proton.
 - **Amide Protons (2H):** A broad singlet (~7.0-7.5 ppm, depending on solvent and concentration) corresponding to the $-SO_2NH_2$ group. This peak will disappear upon D_2O exchange.
 - ^{19}F NMR:
 - Two distinct signals for the two non-equivalent fluorine atoms, each likely appearing as a doublet of doublets due to coupling to each other and the adjacent aromatic proton.[8]
 - ^{13}C NMR:
 - Six distinct signals for the aromatic carbons. The signals for carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling. Carbons further away will show smaller, multi-bond C-F couplings.

Infrared (IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The sulfonamide group has very characteristic stretching frequencies for its S=O and N-H bonds.

Protocol: FT-IR Analysis (ATR)

- Sample Preparation: Place a small amount of the dry, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum, typically from 4000 to 400 cm^{-1} .
- Expected Characteristic Absorptions:[9][10]
 - N-H Stretching: Two distinct bands in the 3400-3200 cm^{-1} region (asymmetric and symmetric stretches of the $-\text{NH}_2$ group).
 - S=O Stretching: Two strong absorption bands; an asymmetric stretch around 1350-1310 cm^{-1} and a symmetric stretch around 1170-1145 cm^{-1} . [9]
 - Aromatic C=C Stretching: Peaks in the 1600-1450 cm^{-1} region.
 - C-F Stretching: Strong absorptions in the 1250-1000 cm^{-1} region.
 - S-N Stretching: Absorption in the 925-900 cm^{-1} range. [10]

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group ($-\text{SO}_2\text{NH}_2$) is a cornerstone in drug design, acting as a versatile pharmacophore and a bioisostere for other functional groups like carboxylic acids. [3] [11] Its ability to act as both a hydrogen bond donor (N-H) and acceptor (S=O) allows for strong interactions with biological targets such as enzymes and receptors. [11]

Potential Roles of **2-Chloro-4,5-difluorobenzenesulfonamide**:

- Core Scaffold: This molecule serves as a starting point for creating libraries of more complex drug candidates. The primary amine of the sulfonamide can be further functionalized.
- Antibacterial Agents: Sulfonamides were among the first effective antibacterial drugs, working by inhibiting the bacterial synthesis of folic acid. [12][13] Novel sulfonamides are still explored to overcome resistance.

- Enzyme Inhibitors: The sulfonamide moiety is a classic zinc-binding group found in many carbonic anhydrase inhibitors (used to treat glaucoma) and other metalloenzyme inhibitors. [\[11\]](#)
- Other Therapeutic Areas: The sulfonamide motif is present in drugs used to treat a wide array of conditions, including diabetes, inflammation, and cancer. [\[2\]](#)[\[12\]](#) The specific halogenation pattern of **2-Chloro-4,5-difluorobenzenesulfonamide** offers medicinal chemists a tool to fine-tune properties like cell permeability and metabolic resistance.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific safety data sheet (SDS) for this compound is not widely available, guidelines can be established based on related structures like sulfonyl chlorides and other powdered sulfonamides. [\[1\]](#)[\[14\]](#)

Table 3: Safety and Handling Guidelines

Aspect	Guideline	Rationale
Personal Protective Equipment (PPE)	Wear a lab coat, nitrile gloves, and chemical safety goggles.	Prevents skin and eye contact with the chemical powder.
Handling	Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.	Minimizes inhalation of fine particles. [14]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents. [14]	Protects the compound from moisture and incompatible materials.
Spills	Sweep up the solid material carefully, avoiding dust generation. Place in a sealed container for disposal.	Prevents dispersal and exposure.
First Aid	Skin: Wash with soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Ingestion: Rinse mouth. Seek medical attention if irritation or symptoms persist.	Standard first aid procedures for non-corrosive chemical powders.

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive and compound-specific Safety Data Sheet (SDS) before handling any chemical and follow all institutional safety protocols.

References

- G., S. & M., A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [\[Link\]](#)
- Wikipedia. (2024). Sulfonamide (medicine). In Wikipedia. Available at: [\[Link\]](#)

- Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Available at: [\[Link\]](#)
- Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available at: [\[Link\]](#)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2773523, 2-Chloro-4,5-difluorobenzenesulfonyl chloride. Available at: [\[Link\]](#)
- Pharmaffiliates. N-(3-(2-(Tert-butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide. Available at: [\[Link\]](#)
- Silverman, D. N., & Tu, C. (1988). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. PubMed. Available at: [\[Link\]](#)
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [\[Link\]](#)
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). U.S. National Library of Medicine. Available at: [\[Link\]](#)
- Uno, T., & Machida, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [\[Link\]](#)
- EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides - Google Patents. (1981).
- Chemistry Steps. (2024). Isotopes in Mass Spectrometry. Available at: [\[Link\]](#)
- Uno, T., & Machida, K. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. PubMed. Available at: [\[Link\]](#)
- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Available at: [\[Link\]](#)
- Silverman, D. N., & Tu, C. (1988). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. American Chemical Society. Available at: [\[Link\]](#)

- Macmillan Group - Princeton University. (2023). Synthesis of sulfonyl chloride substrate precursors. Available at: [\[Link\]](#)
- Analytical Chemistry. (1951). Infrared Spectra of Sulfoxes and Related Compounds. Available at: [\[Link\]](#)
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [\[Link\]](#)
- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [\[Link\]](#)
- Zeitschrift für Naturforschung. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C₆H₄SO₂NH₂ and i-X, j-YC₆H₃SO₂NH₂. Available at: [\[Link\]](#)
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [\[Link\]](#)
- Royal Society of Chemistry. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Available at: [\[Link\]](#)
- Southampton Chemistry Analytical Solutions. (n.d.). Multinuclear and Fluorine NMR Spectroscopy. Available at: [\[Link\]](#)
- Taylor & Francis Online. (n.d.). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Available at: [\[Link\]](#)
- PubMed. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritripticin highlights a distinct role for Tyr residues in antimicrobial peptides. Available at: [\[Link\]](#)
- A2Z Chemical. 1195768-23-0 | N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)). Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloro-4,5-difluorobenzenesulfonyl chloride | C₆H₂Cl₂F₂O₂S | CID 2773523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]
- 7. ¹⁹F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 10. znaturforsch.com [znaturforsch.com]
- 11. ajchem-b.com [ajchem-b.com]
- 12. List of Sulfonamides + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Chloro-4,5-difluorobenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1598153/docs#an-in-depth-technical-guide-to-2-chloro-4-5-difluorobenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)